molecular formula C4H8N2O2 B022959 3-Aminotetrahydro-1,3-oxazin-2-one CAS No. 54924-47-9

3-Aminotetrahydro-1,3-oxazin-2-one

Cat. No.: B022959
CAS No.: 54924-47-9
M. Wt: 116.12 g/mol
InChI Key: PISNODKEJUFUNQ-UHFFFAOYSA-N
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Description

3-Aminotetrahydro-1,3-oxazin-2-one (CAS: 54924-47-9) is a heterocyclic compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol . Structurally, it consists of a six-membered oxazinanone ring containing an amino group at the 3-position. This compound serves as a versatile building block in organic synthesis due to its reactive amino and carbonyl functionalities. It is widely utilized in pharmaceutical and agrochemical research for constructing complex molecules, including enzyme inhibitors and bioactive intermediates . Safety data indicate proper handling protocols, such as avoiding ingestion and ensuring adequate ventilation during laboratory use .

Preparation Methods

Cyclization of 3-Hydrazinopropanol with Diethyl Carbonate

Reaction Mechanism and Optimization

The classical synthesis of 3-aminotetrahydro-1,3-oxazin-2-one, reported by Hayes (1955), involves the cyclization of 3-hydrazinopropanol (1 ) with diethyl carbonate (2 ) under basic conditions . Sodium methoxide catalyzes the reaction, facilitating nucleophilic attack by the hydrazine nitrogen on the electrophilic carbonyl carbon of diethyl carbonate. Intramolecular cyclization then yields the oxazinone ring (Figure 1).

3-Hydrazinopropanol+Diethyl carbonateNaOMeThis compound+Ethanol\text{3-Hydrazinopropanol} + \text{Diethyl carbonate} \xrightarrow{\text{NaOMe}} \text{this compound} + \text{Ethanol}

Optimization Insights :

  • Solvent : Methanol is preferred due to its ability to dissolve both reactants and base.

  • Temperature : Reflux conditions (65–70°C) are critical for achieving complete conversion within 2 hours .

  • Catalyst Loading : A 1:1 molar ratio of sodium methoxide to 3-hydrazinopropanol ensures efficient deprotonation without side reactions.

Copper-Catalyzed Annulation Strategies

Inverse Electron-Demand Oxa-Diels–Alder Reaction

Recent advances employ copper(I) catalysts to assemble oxazine cores via [4+2] cycloadditions. For example, terminal ynones (3 ) and sulfonyl azides (4 ) react in acetonitrile with CuI (10 mol%) to form α-acyl-N-sulfonyl ketenimine intermediates, which undergo cyclization with aldehydes or amines to yield 1,3-oxazines . Although this method primarily generates 2,3-dihydro-4H-1,3-oxazin-4-ylidenes, modifying the substrate to include an amino group could afford 3-aminotetrahydro derivatives.

Key Conditions :

  • Catalyst : CuI (10 mol%) in MeCN at 25°C.

  • Yield : Up to 84% for analogous oxazines .

Oxidative Coupling of Tertiary Amines

Deb et al. (2013) demonstrated a copper-catalyzed intramolecular α-functionalization of tertiary amines to synthesize dihydro-1,3-oxazines . Using CuCl (20 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant, the method could be adapted for this compound by selecting appropriate amine precursors.

Urea Condensation Approaches

Reaction with Phenyl Isocyanate

A patent (US3973946A) describes the synthesis of urea derivatives via reaction of this compound (5 ) with phenyl isocyanate (6 ) in benzene . While this primarily targets urea products, the intermediate 5 is synthesized via Hayes’ method (Section 1).

This compound+PhNCOUrea Derivative\text{this compound} + \text{PhNCO} \rightarrow \text{Urea Derivative}

Conditions :

  • Solvent : Benzene or glyme.

  • Temperature : Room temperature (exothermic reaction).

Comparative Analysis of Synthetic Methods

Method Reactants Catalyst/Conditions Yield Advantages
Cyclization 3-Hydrazinopropanol, Diethyl carbonateNaOMe, MeOH, reflux60–75%Scalable, simple purification
Cu-Catalyzed Annulation Terminal ynones, Sulfonyl azidesCuI, MeCN, 25°C≤84%Modular, stereoselective
Oxidative Coupling Tertiary aminesCuCl, TBHP, DCE50–70%Functional group tolerance

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 3-aminotetrahydro-1,3-oxazin-2-one is its role as an antimicrobial agent. Recent studies have highlighted its effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics.

Case Study: Compound Y-31

In a study evaluating quorum-sensing inhibitors, compound Y-31, which incorporates the 3-amino-tetrahydro-1,3-oxazin-2-one core, demonstrated a high biofilm inhibition rate of 40.44% at a concentration of 162.5 µM. Additionally, it showed significant inhibition of virulence factors such as pyocyanin and elastase, which are crucial for the pathogenicity of P. aeruginosa . The compound also extended the lifespan of Caenorhabditis elegans infected with this bacterium, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

Drug Development

The structural characteristics of 3-amino-tetrahydro-1,3-oxazin-2-one make it a valuable scaffold for drug development. Its ability to modulate biological pathways has led researchers to explore its derivatives for various therapeutic applications.

Cholinergic Modulation

Research into derivatives of this compound has indicated potential as modulators for cholinergic muscarinic receptors, particularly the M1 receptor. These receptors are implicated in cognitive functions and are targets for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The modulation of these receptors can enhance cholinergic signaling, which is often impaired in these conditions.

Synthetic Applications

The synthesis of 3-amino-tetrahydro-1,3-oxazin-2-one and its derivatives has been achieved through various methodologies, including one-pot multi-component reactions that enhance efficiency and yield.

Synthetic Pathways

A recent publication described an efficient method for synthesizing compounds containing the oxazinone core through a five-component reaction involving primary amines and carbon disulfide . This approach not only simplifies the synthesis process but also allows for the generation of diverse derivatives that can be screened for biological activity.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial ActivityInhibits biofilm formation in Pseudomonas aeruginosaCompound Y-31 shows 40.44% inhibition
Drug DevelopmentPotential as modulators for cholinergic M1 receptorsImplications for Alzheimer's treatment
Synthetic MethodologiesOne-pot reactions for efficient synthesisHigh yields reported

Mechanism of Action

The mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one involves its ability to undergo cyclization reactions, forming stable cyclic structures. This property is crucial for its role in proteomics research, where it can interact with proteins and other biomolecules to form stable complexes .

Comparison with Similar Compounds

Structural and Functional Variations

The 1,3-oxazin-2-one scaffold is highly modular, with substituents significantly influencing reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Key 1,3-Oxazin-2-one Derivatives and Their Properties

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Properties References
3-Aminotetrahydro-1,3-oxazin-2-one 3-NH₂ group C₄H₈N₂O₂ 54924-47-9 Drug synthesis, enzyme inhibitors
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF) 4-OH, 5-Ph substituents C₁₀H₁₁NO₃ Not specified Metabolite studies, toxicity models
5-Cyano-2H-1,3-oxazin-2-one 5-CN group C₅H₄N₂O₂ Not specified Enzyme inhibition, nucleotide analogs
3,4-Dihydro-1,3-oxazin-2-one Dihydro ring (unsaturated bond) C₄H₇NO₂ 5259-97-2 Polymer intermediates, heat capacity studies
Coumarin-annulated ferrocenyl 1,3-oxazin-2-one Coumarin-ferrocene fusion C₂₃H₁₈FeNO₃ Not specified Antimalarial agents, redox-active probes
3-Amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ) Morpholinomethyl side chain C₈H₁₅N₃O₂ Not specified Analytical markers (antibiotic residues)

Physical and Chemical Properties

  • Solubility: The amino group in this compound improves water solubility compared to hydrophobic analogs like CCMF .
  • Thermal Stability : 3,4-Dihydro derivatives exhibit higher decomposition temperatures (~400 K) than saturated counterparts due to reduced ring strain .
  • Electronic Effects: Electron-withdrawing groups (e.g., CN in 5-cyano-2H-1,3-oxazin-2-one) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Biological Activity

3-Aminotetrahydro-1,3-oxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure that includes an oxazine ring. Its molecular formula is C5_5H8_8N2_2O, and it has a molecular weight of approximately 112.13 g/mol. The compound's structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-amino derivatives, including this compound. For instance, compounds derived from this oxazine framework have demonstrated effectiveness against various strains of Mycobacterium tuberculosis (Mtb), particularly in inhibiting the biosynthesis of mycolic acids, which are crucial for bacterial cell wall integrity. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 2.15 μg/ml, indicating potent activity against both replicating and non-replicating forms of Mtb .

Anti-biofilm Activity

The compound has also been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics. In vitro studies showed that derivatives containing the 3-amino-tetrahydro-1,3-oxazin-2-one core significantly reduced biofilm formation by up to 40.44% at optimal concentrations . This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Enzymatic Inhibition

The mechanisms through which 3-amino derivatives exert their biological effects often involve the inhibition of key enzymes. For example, compounds targeting the MenG enzyme involved in mycolic acid biosynthesis displayed IC50_{50} values ranging from 6.25 to 11.76 μg/ml against different Mtb strains . This inhibition disrupts essential metabolic pathways in bacteria, leading to cell death.

Quorum Sensing Interference

Research has indicated that certain derivatives can interfere with quorum sensing mechanisms in bacteria, which are critical for their communication and virulence factor production. The compound Y-31, for instance, demonstrated an IC50_{50} of 91.55 μM against quorum sensing in C. violaceum, suggesting that it may reduce virulence by disrupting bacterial communication pathways .

Study on Antimicrobial Efficacy

In a comparative study assessing various oxazine derivatives against Mtb, researchers synthesized multiple compounds and evaluated their antimicrobial properties using standard broth microdilution methods. The results indicated that the structural modifications around the oxazine core significantly influenced antimicrobial efficacy, with some derivatives outperforming existing treatments .

Biofilm Inhibition Research

A separate investigation focused on the biofilm inhibition capabilities of 3-amino-tetrahydro-1,3-oxazin-2-one derivatives against Pseudomonas aeruginosa. The study utilized both in vitro assays and an in vivo model using Caenorhabditis elegans, where treated organisms exhibited prolonged survival when infected with biofilm-forming strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-aminotetrahydro-1,3-oxazin-2-one derivatives, and how do reaction conditions influence yield?

  • Methodology :

  • Condensation : React 3-aminopropanol with carbonyl derivatives (e.g., urea or phosgene) under reflux in aprotic solvents like THF or dichloromethane .
  • Cycloaddition : Use AgNTf₂ to catalyze the reaction between N-acyliminium ions and terminal alkynes at room temperature, yielding 4,6-substituted derivatives in moderate to good yields (50–85%) .
  • Kinetic vs. Thermodynamic Control : Adjust temperature and catalyst (e.g., Au(I) for thermodynamic products like 1,3-oxazin-2-ones vs. kinetically favored oxazinan-2-ones) .
    • Key Variables : Catalyst loading (2.5–5 mol%), solvent polarity, and reaction time.

Advanced Research Questions

Q. How can computational modeling clarify the mechanism of gold-catalyzed isomerization in oxazin-2-one synthesis?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map the energy profile of π-allyl gold intermediates during double-bond migration .
  • Validate with kinetic isotope effects (KIEs) and in-situ NMR to track Au(I)-mediated 1,3-H shifts.
    • Data Contradictions : Experimental observations show 30% uncatalyzed isomerization over 48 hours, while Au(I) achieves full conversion in 1.5 hours .

Q. What strategies resolve contradictions in reported heat capacities for tetrahydro-1,3-oxazin-2-one derivatives?

  • Methodology :

  • Compare adiabatic calorimetry (e.g., 1997LEB/SMI data with ±3% error) vs. differential scanning calorimetry (DSC) for accuracy .
  • Table: Heat Capacity Data
CompoundMethodT (K)Cp (J/mol·K)Error (%)Reference
Tetrahydro-2H-1,3-oxazin-2-oneAdiabatic298–350220–240±3
Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-oneDSC300–400250–270±1.5
  • Recommendation : Use DSC for higher precision in thermodynamically unstable derivatives.

Q. How does this compound participate in felbamate metabolism, and what are the implications for reactive metabolite toxicity?

  • Methodology :

  • In Vitro Assays : Incubate 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF) with glutathione (GSH) to track adduct formation via LC-MS, revealing 100% conversion within 24 hours .
  • Mechanistic Insight : The equilibrium between CCMF and aldehyde carbamate (CBMA) generates electrophilic atropaldehyde, which reacts with GSH (half-life: 40 seconds) .
    • Contradictions : Some studies report lower adduct stability in human hepatocytes vs. murine models, suggesting species-specific detoxification pathways.

Q. Experimental Design & Optimization

Q. How can reaction conditions be optimized to favor 1,3-oxazin-2-one over oxazinan-2-one in catalytic cyclization?

  • Methodology :

  • Temperature : High temperatures (>100°C) favor thermodynamic products (e.g., 1,3-oxazin-2-ones) by overcoming kinetic barriers .
  • Catalyst Screening : Compare Au(I), Ag(I), and Lewis acids (e.g., BF₃·OEt₂) for regioselectivity. Au(OTf)PPh₃ achieves >90% selectivity at 130°C .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for cyclization.

Q. Analytical Challenges

Q. What advanced spectroscopic techniques are critical for characterizing this compound tautomers?

  • Methodology :

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by variable-temperature ¹H/¹³C NMR in DMSO-d₆ .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and NH bends at 3200–3400 cm⁻¹ .
    • Data Interpretation : Use DFT-predicted vibrational frequencies to assign overlapping peaks.

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling reactive metabolites of this compound?

  • Protocols :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of aldehyde intermediates .
  • Employ closed-system calorimetry to avoid exposure to volatile byproducts .
  • Monitor GSH depletion in hepatocyte assays to assess detoxification limits .

Properties

IUPAC Name

3-amino-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNODKEJUFUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613659
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54924-47-9
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Aminotetrahydro-1,3-oxazin-2-one
3-Aminotetrahydro-1,3-oxazin-2-one
3-Aminotetrahydro-1,3-oxazin-2-one
3-Aminotetrahydro-1,3-oxazin-2-one
3-Aminotetrahydro-1,3-oxazin-2-one
3-Aminotetrahydro-1,3-oxazin-2-one

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